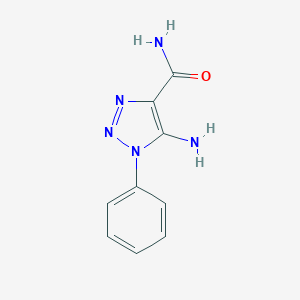

5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Overview

Description

5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound . It is a unique compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, which includes 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide, often involves the use of 3-amino-1,2,4-triazole . 3-Amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .Molecular Structure Analysis

The molecular structure of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide is characterized by a triazole ring, which contains two carbon and three nitrogen atoms . This structure allows the compound to engage in hydrogen bonding and dipole interactions with biological receptors .Chemical Reactions Analysis

Triazole compounds, including 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide, are known to undergo various chemical reactions. For instance, they can participate in regioselective S-alkylation to form a series of S-substituted derivatives .Scientific Research Applications

Application 1: Antibiotic Resistance

- Application Summary : This compound is used to disarm the bacterial SOS response, a key survival mechanism that bacteria employ when under stress, such as exposure to antibiotics .

- Methods of Application : High throughput screening of compounds was used to identify inhibitors of RecA-mediated auto-proteolysis of LexA, which initiates the SOS response. A modular synthesis approach was then developed to refine the scaffold identified in the screen .

- Results Summary : An analog with improved potency and increased breadth was identified, targeting auto-proteolysis of LexA from both E. coli and Pseudomonas aeruginosa. The suppression of resistance appearance was demonstrated in vivo, representing a significant step toward producing drugs that inhibit SOS activation to repress mechanisms enabling resistance (DISARMERs) .

Application 2: Antimicrobial and Antioxidant Activity

- Application Summary : Derivatives of the compound have been synthesized and evaluated for their antimicrobial and antioxidant activities .

- Methods of Application : The derivatives were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine, followed by in vitro anti-microbial activity evaluation and DPPH free radical-scavenging assay for antioxidant properties .

- Results Summary : Compounds demonstrated remarkable activity, with MIC values indicating high growth inhibitory activity. Molecular docking studies on COVID-19 main protease suggest these compounds could be potent drug candidates .

Application 3: Anticancer Activity

- Application Summary : The compound has been used as a scaffold for the synthesis of anticancer agents .

- Methods of Application : Triazole-4-carbaldehydes, intermediates in the synthesis, have been prepared for the development of anticancer agents .

- Results Summary : The synthesis process has been scaled up, indicating the potential for large-scale production of anticancer drugs using this compound as a key intermediate .

Application 4: Antifungal and Anti-inflammatory Agents

- Application Summary : The compound serves as an intermediate in the synthesis of antifungal and anti-inflammatory agents .

- Methods of Application : The synthesis involves creating intermediates that can be further processed into drugs with antifungal and anti-inflammatory properties .

- Results Summary : The successful synthesis of these intermediates suggests the compound’s versatility in drug development for treating various conditions .

Application 5: Antituberculosis Agents

- Application Summary : The compound is used in the synthesis of agents aimed at treating tuberculosis .

- Methods of Application : Similar to its use in anticancer applications, the compound is used to create intermediates for antituberculosis drugs .

- Results Summary : The compound’s role in synthesizing antituberculosis agents highlights its importance in addressing global health challenges .

Application 6: Bioimaging Agents

- Application Summary : The compound has been utilized in the synthesis of bioimaging agents .

- Methods of Application : The compound’s derivatives are used to create agents that can be used in medical imaging to diagnose various diseases .

- Results Summary : The development of bioimaging agents using this compound indicates its potential in enhancing diagnostic capabilities .

Safety And Hazards

properties

IUPAC Name |

5-amino-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-8-7(9(11)15)12-13-14(8)6-4-2-1-3-5-6/h1-5H,10H2,(H2,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHURUUSZJHIVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942467 | |

| Record name | 5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |

CAS RN |

20317-25-3 | |

| Record name | 20317-25-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

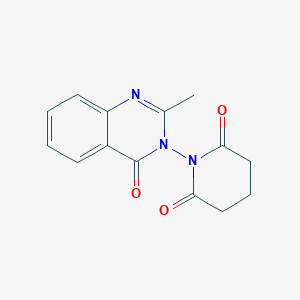

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188354.png)

![2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188355.png)

![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)

![1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B188363.png)